4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(furan-2-yl)methyl]benzamide
Description
The compound 4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(furan-2-yl)methyl]benzamide is a benzamide derivative featuring a 1H-imidazole core substituted with a sulfanyl-linked benzylcarbamoylmethyl group at position 2 and a furan-2-ylmethyl substituent on the benzamide nitrogen. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in pharmacologically active molecules.
Synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitutions, alkylations, and condensations. For example, analogous imidazole derivatives are synthesized via S-alkylation of thiol-containing intermediates with α-halogenated ketones or acetophenones in basic media . Spectroscopic techniques (e.g., IR, NMR) are critical for confirming tautomeric forms and functional group presence, as seen in related compounds where the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (~1247–1255 cm⁻¹) confirm thione tautomerism .
Properties
IUPAC Name |
4-[2-[2-(benzylamino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c29-22(26-15-18-5-2-1-3-6-18)17-32-24-25-12-13-28(24)20-10-8-19(9-11-20)23(30)27-16-21-7-4-14-31-21/h1-14H,15-17H2,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGFVSXRGGEVEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(furan-2-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the benzylcarbamoyl and furan groups. Key steps include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal and ammonia, followed by cyclization.
Introduction of the Benzylcarbamoyl Group: This step involves the reaction of benzyl isocyanate with an appropriate amine.
Attachment of the Furan Moiety: This is typically done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(furan-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the imidazole ring would produce a dihydroimidazole derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: The compound’s potential pharmacological properties could be explored for developing new drugs.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(furan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the benzamide group can interact with proteins. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the imidazole sulfanyl group and the benzamide nitrogen. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
ADME and Pharmacokinetic Considerations
- Metabolic Stability : The furan ring (target) may undergo oxidative metabolism, whereas fluorinated analogs () resist such degradation .
Biological Activity
The compound 4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(furan-2-yl)methyl]benzamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Structural Characteristics
The compound features:
- An imidazole ring , which is known for its role in biological systems and potential interactions with metal ions.
- A benzamide moiety , which is often associated with enzyme inhibition and receptor binding.
- A sulfanyl group , which can participate in redox reactions and influence the compound's reactivity.
Biological Activity
Research indicates that compounds with similar structures exhibit significant biological activities, particularly as anticancer agents . The following sections detail the mechanisms of action and specific biological effects observed with this compound.
The proposed mechanisms of action for this compound include:
- Inhibition of Mitotic Kinesins : Similar compounds have been shown to modulate the activity of mitotic kinesins, crucial for cell division. This modulation can lead to the inhibition of cancer cell proliferation.
- Protein Binding Interactions : The imidazole ring may coordinate with metal ions, while the benzamide group can interact with protein binding sites, influencing enzyme activity.
- Redox Reactions : The sulfanyl group may undergo oxidation, potentially altering the compound's reactivity and enhancing its biological effects.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Anticancer Activity : A study reported that imidazole derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved disruption of microtubule dynamics, leading to cell cycle arrest .
- Enzyme Inhibition : Research on benzamide derivatives indicated that they could inhibit specific enzymes like heparanase, which is implicated in cancer metastasis. Compounds showed IC50 values ranging from 0.23 to 0.29 µM, suggesting potent activity .
- Cell Proliferation Studies : In vitro studies demonstrated that treatment with related benzamide compounds resulted in reduced cell viability in human cancer cell lines, indicating their potential as therapeutic agents .
Data Table: Biological Activity Summary
| Compound Name | Activity Type | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Anticancer | 0.25 | Mitotic Kinesins |
| Compound B | Enzyme Inhibition | 0.23 | Heparanase |
| Compound C | Cell Proliferation | 0.29 | Various Cancer Lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
